[2-(Difluoromethoxy)-4-methoxyphenyl]methanol
Overview
Description
“[2-(Difluoromethoxy)-4-methoxyphenyl]methanol” is a chemical compound with the CAS Number: 1248209-20-2 . It has a molecular weight of 204.17 . The compound is stored at room temperature and appears in the form of an oil .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10F2O3 . The InChI Code is 1S/C9H10F2O3/c1-13-7-3-2-6(5-12)8(4-7)14-9(10)11/h2-4,9,12H,5H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Asymmetric Synthesis and Chiral Auxiliaries
One application of derivatives of [2-(Difluoromethoxy)-4-methoxyphenyl]methanol is in the field of asymmetric synthesis. For example, a study utilized a related chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, demonstrating the compound's utility in creating enantioselective chemicals which are crucial for the production of pharmaceuticals and fine chemicals (Jung, Ho, & Kim, 2000).
Proton Exchange Membranes in Fuel Cells
Research into poly(arylene ether sulfone) proton exchange membranes incorporating methoxyphenyl groups, which are structurally related to this compound, has shown promising results for fuel cell applications. These membranes exhibit a balance between proton conductivity and water swelling, indicating their potential in energy technologies (Wang et al., 2012).
Organic Photovoltaics and Light-Emitting Diodes
Derivatives of this compound have been explored as components in organic photovoltaics and light-emitting diodes. For instance, electron-rich alcohol-soluble neutral conjugated polymers, which could include functional groups similar to those in the title compound, have been studied as electron-injecting materials for polymer light-emitting diodes, indicating their role in improving device performance (Huang et al., 2009).
Synthetic Organic Chemistry
The chemical has been implicated in innovative synthetic routes, such as in the preparation of hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization, showcasing its versatility in synthesizing complex organic structures which could have implications in pharmaceutical synthesis and natural product synthesis (Reddy et al., 2012).
Green Chemistry and Sustainable Synthesis
Progress in green chemistry includes the development of synthetic methods utilizing methanol as a solvent or reagent, pointing towards the sustainable use of methanol and its derivatives in chemical synthesis. This includes the study on synthetic methods of complex organic molecules, demonstrating the role of methanol and its derivatives in promoting green chemical processes (Hu & Shan, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and storing in a well-ventilated place .
Properties
IUPAC Name |
[2-(difluoromethoxy)-4-methoxyphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3/c1-13-7-3-2-6(5-12)8(4-7)14-9(10)11/h2-4,9,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAVHLRFBDQWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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